(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride
CAS No.:
Cat. No.: VC20367785
Molecular Formula: C6H15ClFNO
Molecular Weight: 171.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15ClFNO |
|---|---|
| Molecular Weight | 171.64 g/mol |
| IUPAC Name | (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H14FNO.ClH/c1-6(2,7)3-5(8)4-9;/h5,9H,3-4,8H2,1-2H3;1H/t5-;/m0./s1 |
| Standard InChI Key | SLNXPYWUDZAXSP-JEDNCBNOSA-N |
| Isomeric SMILES | CC(C)(C[C@@H](CO)N)F.Cl |
| Canonical SMILES | CC(C)(CC(CO)N)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol hydrochloride (molecular formula: C₆H₁₅ClFNO; molecular weight: 171.64 g/mol) features a five-carbon chain with critical functional groups: a primary alcohol (-CH₂OH), a secondary amine (-NH₂), and a fluorine atom at the 4-position adjacent to a methyl branch. The (2S) configuration confers chirality, necessitating enantioselective synthesis to isolate the desired stereoisomer.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride |
| Canonical SMILES | CC(C)(CC(CO)N)F.Cl |
| Isomeric SMILES | CC(C)(CC@@HN)F.Cl |
| InChI Key | SLNXPYWUDZAXSP-JEDNCBNOSA-N |
| PubChem CID | 71743226 |
The fluorine atom introduces electronegativity and steric effects, influencing both reactivity and potential biological interactions. The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro assays.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of (2S)-2-amino-4-fluoro-4-methylpentan-1-ol hydrochloride involves multi-step organic reactions, typically beginning with the construction of the fluorinated backbone. A common approach utilizes asymmetric catalysis to establish the (2S) configuration, followed by selective functional group protection and deprotection. Key steps include:
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Fluorination: Introduction of fluorine via nucleophilic substitution or electrophilic agents.
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Amination: Enantioselective addition of an amine group using chiral auxiliaries or enzymatic resolution.
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.
Optimization Challenges
Yield optimization requires precise control of reaction parameters:
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Temperature: Maintained between −78°C (for lithiation steps) and room temperature .
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pH: Critical during amination to prevent racemization.
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Catalysts: Chiral catalysts such as DIP-Cl (chlorodiisopinocamphenylborane) improve stereoselectivity .
Analytical Validation
Post-synthesis characterization employs:
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Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine incorporation, while ¹H/¹³C NMR resolves stereochemistry.
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High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., ACE 3 AQ) verify enantiomeric purity ≥98% .
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Mass Spectrometry (MS): CI-MS with methane reactant gas identifies molecular ions (m/z 171.64) .
Stability and Reactivity Profile
Thermal and pH Stability
The compound remains stable under standard laboratory conditions (25°C, pH 6–8) but degrades under extremes:
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Acidic Conditions (pH <3): Protonation of the amine leads to decomposition.
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Basic Conditions (pH >10): β-elimination reactions fragment the carbon backbone.
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Elevated Temperatures (>100°C): Thermal decomposition generates fluorinated byproducts.
Reactivity in Derivative Formation
The primary alcohol and secondary amine serve as handles for derivatization:
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Esterification: Reacts with acyl chlorides to form prodrug candidates.
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Schiff Base Formation: Condensation with aldehydes yields imine intermediates for metal coordination complexes.
Future Research Directions
In Vivo Pharmacokinetics
Priority areas include:
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Bioavailability Studies: Assessing oral absorption and half-life in animal models.
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Metabolite Identification: Using LC-MS/MS to track fluorinated metabolites.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the methyl and fluorine substituents could optimize receptor selectivity and potency.
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